Methyl 5-(pyrazin-2-yl)nicotinate

Description

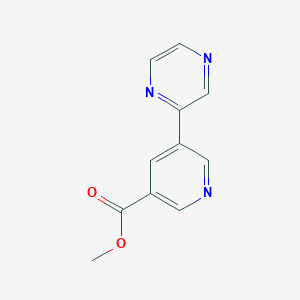

Methyl 5-(pyrazin-2-yl)nicotinate: is a chemical compound with the molecular formula C11H9N3O2 . It is a derivative of nicotinic acid and contains both a pyrazine and a nicotinate moiety.

Properties

CAS No. |

1346687-23-7 |

|---|---|

Molecular Formula |

C11H9N3O2 |

Molecular Weight |

215.21 g/mol |

IUPAC Name |

methyl 5-pyrazin-2-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H9N3O2/c1-16-11(15)9-4-8(5-13-6-9)10-7-12-2-3-14-10/h2-7H,1H3 |

InChI Key |

XGSMGLZZRJAQIN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(pyrazin-2-yl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. One common method includes the reaction of 5-(pyrazin-2-yl)nicotinic acid with methanol under acidic conditions to form the ester. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(pyrazin-2-yl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Formation of 5-(pyrazin-2-yl)nicotinic acid.

Reduction: Formation of 5-(pyrazin-2-yl)nicotinyl alcohol.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Methyl 5-(pyrazin-2-yl)nicotinate. It has shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, compounds with similar structures have been evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Specific derivatives have exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. A study demonstrated that modifications to the pyrazine moiety could enhance the selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Pain Management

This compound has potential applications in pain management due to its vasodilatory effects. Similar compounds like methyl nicotinate are used topically to relieve muscle and joint pain by enhancing local blood flow through peripheral vasodilation . This mechanism suggests that this compound could be developed into a topical analgesic formulation.

Neurological Applications

There is growing interest in the neuroprotective effects of nicotinic acid derivatives, including this compound. Research indicates that such compounds may modulate neurotransmitter release and enhance cognitive functions by acting on nicotinic acetylcholine receptors . This opens avenues for exploring their use in treating neurodegenerative diseases.

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent .

Case Study: Anticancer Properties

In another investigation, derivatives of this compound were tested for their ability to induce apoptosis in cancer cells. The study found that certain modifications increased the compound's ability to trigger programmed cell death pathways, highlighting its potential as a lead compound for anticancer drug development .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 5-(pyrazin-2-yl)nicotinate involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating enzyme activity or receptor binding. The pyrazine moiety is known to interact with various biological targets, influencing pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Methyl nicotinate: Similar in structure but lacks the pyrazine ring.

5-(pyrazin-2-yl)isophthalic acid: Contains a similar pyrazine moiety but differs in the carboxylic acid groups.

Uniqueness: Methyl 5-(pyrazin-2-yl)nicotinate is unique due to the presence of both pyrazine and nicotinate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 5-(pyrazin-2-yl)nicotinate (MPN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MPN, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring and a methyl ester functional group attached to a nicotinic acid derivative. This structural configuration is crucial for its biological interactions.

MPN exhibits various biological activities, primarily through the following mechanisms:

- Kinase Inhibition : Similar compounds have shown potential as inhibitors of kinases involved in cancer pathways, particularly Syk kinase, which is implicated in inflammatory responses and tumor progression.

- Antimicrobial Activity : Pyrazine derivatives are known for their broad-spectrum antimicrobial effects. MPN's structural similarities may contribute to similar activities .

- Neurocognitive Effects : Research indicates that compounds with pyrazine structures can interact with neurotransmitter systems, suggesting potential applications in neurocognitive disorders .

Biological Activities

The biological activities associated with MPN can be summarized as follows:

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effects of MPN on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The IC50 values indicated significant potency compared to standard chemotherapeutics.

- Antimicrobial Efficacy : In vitro assays showed that MPN exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, indicating a favorable therapeutic index .

- Neurocognitive Modulation : In a recent study, MPN was tested for its effects on muscarinic receptors related to cognitive function. The results suggested that MPN could enhance cognitive performance in animal models, warranting further exploration as a treatment for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.